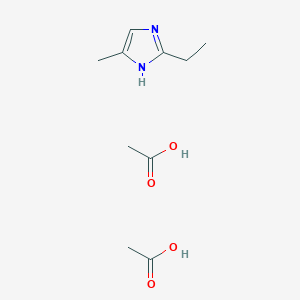
acetic acid;2-ethyl-5-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-ethyl-5-methyl-1H-imidazole is a compound that combines the properties of acetic acid and a substituted imidazole Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method allows for the formation of the imidazole ring with specific substitutions at the 2 and 5 positions. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-ethyl-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles like halides or amines. Reaction conditions may vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-imidazole derivatives, while reduction can produce amine-substituted imidazoles.
Scientific Research Applications
Acetic acid;2-ethyl-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of acetic acid;2-ethyl-5-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, affecting their activity. This coordination can inhibit or activate enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: Similar in structure but lacks the ethyl and acetic acid substitutions.
1-Methylimidazole: Another imidazole derivative with a methyl group at the 1 position.
5-Nitroimidazole: Contains a nitro group, making it more reactive in certain chemical reactions.
Uniqueness
Acetic acid;2-ethyl-5-methyl-1H-imidazole is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the acetic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
62695-42-5 |
|---|---|
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
acetic acid;2-ethyl-5-methyl-1H-imidazole |
InChI |
InChI=1S/C6H10N2.2C2H4O2/c1-3-6-7-4-5(2)8-6;2*1-2(3)4/h4H,3H2,1-2H3,(H,7,8);2*1H3,(H,3,4) |
InChI Key |
CWJGWULLAREBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















